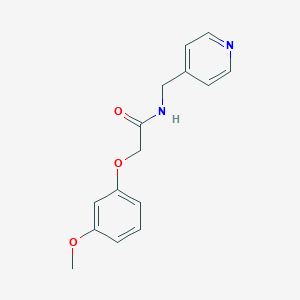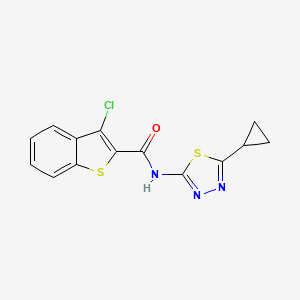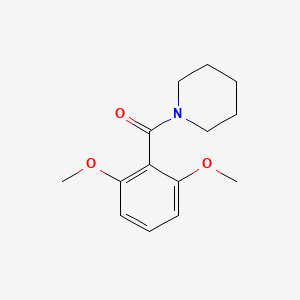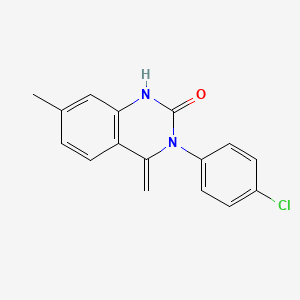
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide, also known as MPAA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. MPAA is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer. In
作用机制
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide is a selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this protein in disease development. However, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in different disease models. Finally, the potential use of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide in combination with other drugs or therapies should be explored to determine its efficacy and safety.
合成方法
The synthesis of 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide can be achieved through a multistep process that involves the reaction of 3-methoxyphenol with 4-pyridinemethanol to form the intermediate 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. This intermediate is then reacted with acetic anhydride to form 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide. The overall yield of this process is around 45%.
科学研究应用
2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications. As a PTP1B inhibitor, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, 2-(3-methoxyphenoxy)-N-(4-pyridinylmethyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-13-3-2-4-14(9-13)20-11-15(18)17-10-12-5-7-16-8-6-12/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZFWHRQQRHHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5689924.png)
![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)
![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![5-[4-(2,5-dimethoxyphenyl)-1H-pyrazol-1-yl]-1H-tetrazole](/img/structure/B5689954.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)
